![molecular formula C10H16N4O3 B3501934 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide](/img/structure/B3501934.png)
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide
Overview
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a potent uncoupler of oxidative phosphorylation, which means it can disrupt the process by which cells produce energy from food. This property has made DNP a valuable tool for studying cellular metabolism and energy production.
Mechanism of Action
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide acts as an uncoupler of oxidative phosphorylation, which means it disrupts the process by which cells produce energy from food. Specifically, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide uncouples the electron transport chain from ATP synthesis, leading to a decrease in ATP production and an increase in energy expenditure. This property has made 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide a valuable tool for studying cellular metabolism and energy production.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide has been shown to increase energy expenditure and reduce body weight in both animals and humans. It has also been shown to improve insulin sensitivity and glucose tolerance in obese individuals. However, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide can also have negative effects on health, including hyperthermia, tachycardia, and even death at high doses.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide in lab experiments is its ability to uncouple oxidative phosphorylation, which allows researchers to study the effects of metabolic disorders and exercise on cellular metabolism. However, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide can also be toxic at high doses, which limits its use in certain experiments. Additionally, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide can be difficult to work with due to its solubility properties and potential for contamination.
Future Directions
There are several future directions for research involving 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide. One area of interest is the development of safer and more effective uncouplers of oxidative phosphorylation for use in metabolic research. Additionally, there is interest in investigating the potential therapeutic uses of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide for metabolic disorders such as obesity and type 2 diabetes. Finally, further research is needed to better understand the mechanisms underlying the toxic effects of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide and to develop strategies for minimizing these effects.
Scientific Research Applications
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide has been used extensively in scientific research to study cellular metabolism and energy production. It has been used to investigate the role of mitochondria in energy production and to study the effects of metabolic disorders on cellular function. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide has also been used to study the effects of exercise on metabolism and to investigate the mechanisms underlying obesity and weight loss.
properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-6(2)11-9(15)5-13-8(4)10(14(16)17)7(3)12-13/h6H,5H2,1-4H3,(H,11,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPYUAVHVLCQFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC(C)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794356 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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